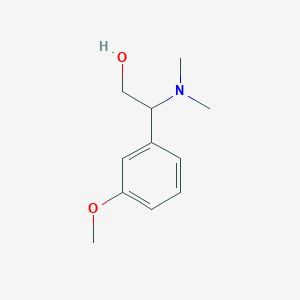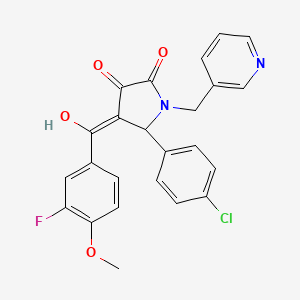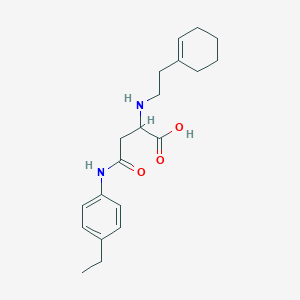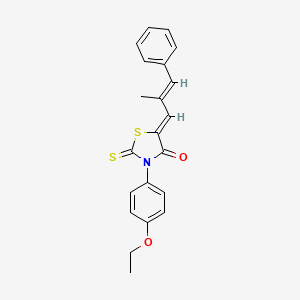![molecular formula C18H11N3O3S2 B12128278 3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B12128278.png)
3-[(5Z)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ácido 3-[(5Z)-5-(1H-bencimidazol-2-ilmetiliden)-4-oxo-2-sulfanyliden-1,3-tiazolidin-3-il]benzoico: es un nombre largo, pero vamos a desglosarlo. Este compuesto pertenece a la clase de las tiazolidinas y presenta una unidad benzimidazol.
Fórmula Química: CHNOS
Peso Molecular: Aproximadamente 412.45 g/mol
Estructura: !Compound Structure
Métodos De Preparación
Rutas Sintéticas:
La síntesis de este compuesto implica varios pasos. Una ruta sintética común incluye la condensación de un derivado de benzimidazol con un derivado de tiazolidina-2,4-diona (rodanina). La reacción se lleva a cabo bajo condiciones apropiadas para formar el producto deseado.
Producción Industrial:
Si bien no existe un método de producción industrial a gran escala específicamente para este compuesto, se puede sintetizar en el laboratorio utilizando técnicas estándar.
Análisis De Reacciones Químicas
Reactividad: El compuesto puede sufrir diversas reacciones, incluyendo oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes:
Productos Principales: Estas reacciones producen derivados con grupos funcionales modificados, lo que afecta propiedades como la solubilidad y la bioactividad.
4. Aplicaciones en Investigación Científica
Química: Utilizado como material de partida para la síntesis de otros compuestos.
Biología: Investigado por sus potenciales actividades biológicas (por ejemplo, antimicrobiana, antitumoral).
Medicina: Investigación sobre sus propiedades farmacológicas y el posible desarrollo de fármacos.
Industria: Aplicaciones limitadas debido a su estructura compleja.
Aplicaciones Científicas De Investigación
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antitumor).
Medicine: Research into its pharmacological properties and potential drug development.
Industry: Limited applications due to its complex structure.
Mecanismo De Acción
El mecanismo exacto de acción sigue siendo un área de investigación activa. Es probable que interactúe con dianas moleculares o vías específicas, influyendo en los procesos celulares.
Comparación Con Compuestos Similares
Si bien este compuesto es único debido a su estructura específica, comparte similitudes con otros derivados de tiazolidina. Algunos compuestos relacionados incluyen:
- Tiazolidindionas (TZDs) utilizadas en el tratamiento de la diabetes.
- Derivados de benzimidazol con diversas actividades biológicas.
Propiedades
Fórmula molecular |
C18H11N3O3S2 |
|---|---|
Peso molecular |
381.4 g/mol |
Nombre IUPAC |
3-[5-(benzimidazol-2-ylidenemethyl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]benzoic acid |
InChI |
InChI=1S/C18H11N3O3S2/c22-16-14(9-15-19-12-6-1-2-7-13(12)20-15)26-18(25)21(16)11-5-3-4-10(8-11)17(23)24/h1-9,22H,(H,23,24) |
Clave InChI |
UMHZIIUBMKQBPN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CC3=C(N(C(=S)S3)C4=CC=CC(=C4)C(=O)O)O)N=C2C=C1 |
Solubilidad |
>57.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-cyclohexyl-1,3-thiazol-2(3H)-ylidene]-4-methylaniline](/img/structure/B12128202.png)


![6-Chloro-1-[4-(3,4-dimethylphenoxy)butyl]-4a,5,6,7,8,8a-hexahydrobenzo[d][1,3]oxazine-2,4-dione](/img/structure/B12128220.png)

![5-(3-Ethoxy-phenyl)-3-hydroxy-4-(5-methyl-furan-2-carbonyl)-1-(5-methyl-[1,3,4]thiadiazol-2-yl)-1,5-dihydro-pyrrol-2-one](/img/structure/B12128225.png)

![(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-methoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B12128242.png)
![5-Thiazolecarboxylic acid, 4-methyl-2-[2-(3-methylphenoxy)ethyl]-](/img/structure/B12128244.png)
![N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide](/img/structure/B12128248.png)

![methyl 2-[3-hydroxy-4-(4-methylbenzenesulfonyl)-5-(4-methylphenyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12128257.png)
![3-{[(3,4-dichlorophenyl)methyl]sulfanyl}-4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole](/img/structure/B12128267.png)
